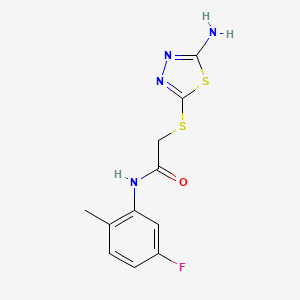
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide, also known as Oprea1_805460, is the enzyme urease . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
Oprea1_805460 interacts with its target, urease, by inhibiting its activity . The compound is designed and synthesized to efficiently inhibit urease activities . The molecular docking simulation indicates that Oprea1_805460 could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease by Oprea1_805460 affects the urea cycle, a biochemical pathway that produces ammonia from urea . This inhibition leads to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The result of Oprea1_805460’s action is the inhibition of urease, leading to a decrease in the conversion of urea to ammonia . This can have significant effects at the molecular and cellular levels, particularly in environments where urease activity is critical for survival, such as in the gastric mucosa colonized by Helicobacter pylori .
Biochemische Analyse
Biochemical Properties
Oprea1_805460 has been found to have significant urease inhibitory activities . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . Oprea1_805460 interacts with the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The inhibition of urease by Oprea1_805460 has significant effects on cells. Urease catalyzes the conversion of urea to ammonia and carbon dioxide . By inhibiting this enzyme, Oprea1_805460 can disrupt this process, potentially affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Oprea1_805460 involves its interaction with the active site of the urease enzyme. The docking results indicate that Oprea1_805460 could interact well with the active site of the urease enzyme .
Vorbereitungsmethoden
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps :
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Step 1: Reaction of amines with 2-chloroacetyl chloride to form an intermediate.
Step 2: The intermediate is then reacted with hydrazinecarbothioamide to form another intermediate.
Step 3: Finally, the intermediate is reacted with carbon disulfide to yield the desired compound.
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Studies: The compound’s antimicrobial and antifungal properties make it a candidate for further research in developing new antibiotics and antifungal agents.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide include:
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Studied for its potential anti-tubercular activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFCJOBGJCMOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-29-0 |
Source


|
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
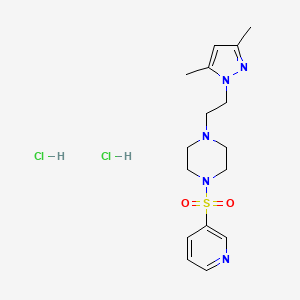
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)
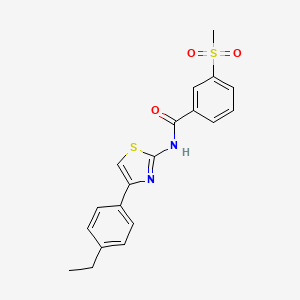
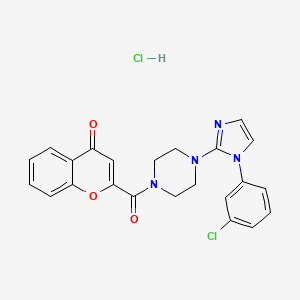


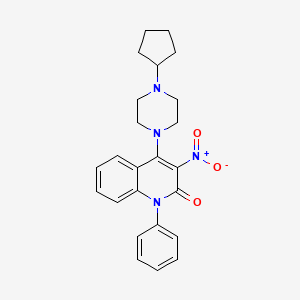
![1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2728833.png)
![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)
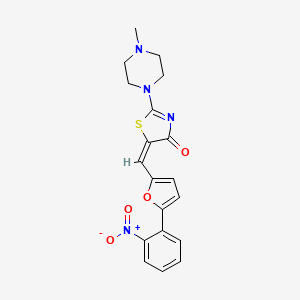
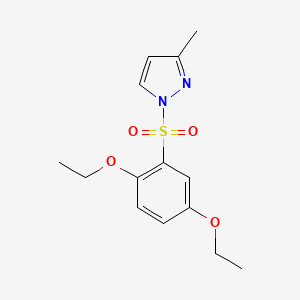
![2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2728840.png)
![3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2728841.png)
